molecular formula C13H18BrNO2 B1272858 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol CAS No. 3680-41-9

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B1272858
CAS No.: 3680-41-9
M. Wt: 300.19 g/mol
InChI Key: ZPUOKDVHZIOSSX-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol (CAS: Not explicitly provided; structural identifier: (2S)-enantiomer) is a brominated phenoxypropanol derivative featuring a pyrrolidine (5-membered saturated amine ring) substituent. Its molecular formula is C₁₃H₁₈BrNO₂, with a defined stereochemistry at the C2 position (S-configuration) . The compound’s structure includes a 2-bromophenoxy group linked to a propan-2-ol backbone, with a pyrrolidin-1-yl moiety at the third carbon. Key identifiers include:

  • SMILES: OC(COc1ccccc1Br)CN1CCCC1
  • InChI: InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2/t11-/m0/s1 .

Properties

IUPAC Name

1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUOKDVHZIOSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387790
Record name 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-41-9
Record name 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol.

    Etherification: The 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-bromophenoxyalkane.

    Addition of Pyrrolidine: The final step involves the nucleophilic substitution of the bromophenoxyalkane with pyrrolidine, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Properties

Property This compound 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Molecular Formula C₁₃H₁₈BrNO₂ C₁₄H₂₀BrNO₂ C₁₄H₂₀BrNO₂·HCl
Molecular Weight (g/mol) 316.20 330.23 366.68 (free base + HCl)
Amine Ring Pyrrolidine (5-membered) Piperidine (6-membered) Piperidine (6-membered)
Stereochemistry (2S)-configured Not specified Not specified
Commercial Availability Not reported Discontinued (all quantities) Available (custom synthesis)

Functional Implications

  • Piperidine’s larger ring could increase steric hindrance but improve solubility due to extended alkyl chains .
  • Salt Form : The hydrochloride derivative offers improved aqueous solubility, critical for pharmacological formulations .

Research Findings and Mechanistic Insights

Pharmacological Considerations (Inferred)

  • Lipophilicity : The pyrrolidine analogue’s lower molecular weight and smaller ring may reduce logP values compared to piperidine derivatives, influencing blood-brain barrier permeability.
  • Salt vs. Free Base: The hydrochloride salt’s ionic character enhances solubility but may limit membrane permeability in non-ionized environments .

Biological Activity

1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is an organic compound characterized by a bromophenoxy moiety attached to a pyrrolidinylpropanol backbone. Its molecular formula is C13H18BrNO2C_{13}H_{18}BrNO_2 with a molecular weight of approximately 300.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological research and pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenoxy group can modulate the activity of these targets, while the pyrrolidinyl component enhances binding affinity and specificity, potentially influencing various biochemical pathways. This mechanism is critical for understanding its therapeutic potential.

Pharmacological Applications

This compound has been investigated for several pharmacological effects:

  • Neurological Impact : The compound has been studied for its effects on neurotransmitter systems, potentially serving as a therapeutic agent in treating neurological disorders.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Bromophenoxy)acetoneLacks pyrrolidinyl groupDifferent reactivity and potential applications
3-(2-Bromophenoxy)propan-1-amineContains an amine groupVaries in reactivity and biological effects
2-(2-Bromophenoxy)ethanolShorter carbon chainDistinct physical and chemical properties

Study on Neurological Activity

In a study exploring the effects of this compound on neurotransmitter systems, researchers found that the compound could enhance dopamine release in neuronal cultures. This suggests potential applications in treating disorders like Parkinson's disease.

Antiviral Properties Investigation

Another research effort focused on the antiviral properties of this compound, where it was shown to inhibit the replication of certain RNA viruses in vitro. The mechanism involved blocking viral RNA synthesis, highlighting its potential as a lead compound for antiviral drug development.

Anti-inflammatory Research

A recent study evaluated the anti-inflammatory effects of various derivatives of this compound. It was found that specific modifications to the structure enhanced its ability to inhibit pro-inflammatory cytokines, indicating a promising avenue for developing new anti-inflammatory agents.

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